molecular formula C9H6F2O B1419714 6,8-difluoro-2H-chromene CAS No. 1015938-81-4

6,8-difluoro-2H-chromene

Cat. No.: B1419714
CAS No.: 1015938-81-4
M. Wt: 168.14 g/mol
InChI Key: DRQKJKGKLYCHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Difluoro-2H-chromene is a fluorinated derivative of 2H-chromene, an important oxygen heterocycle. This compound is characterized by the presence of fluorine atoms at the 6 and 8 positions of the chromene ring. Chromenes, including this compound, are known for their wide range of applications in natural products, pharmaceutical agents, and biologically relevant molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2H-chromene derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts such as silver triflate to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of 6,8-difluoro-2H-chromene may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain high-purity compounds suitable for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Scientific Research Applications

6,8-Difluoro-2H-chromene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6,8-difluoro-2H-chromene involves its interaction with specific molecular targets and pathways. The fluorine atoms at the 6 and 8 positions enhance the compound’s stability and reactivity,

Properties

IUPAC Name

6,8-difluoro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQKJKGKLYCHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(O1)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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